molecular formula C8H5BrF5N B1410330 4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline CAS No. 1805025-73-3

4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline

Cat. No.: B1410330
CAS No.: 1805025-73-3
M. Wt: 290.03 g/mol
InChI Key: RJYNFRIIEWUKNW-UHFFFAOYSA-N
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Description

4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C8H5BrF5N. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline typically involves the introduction of bromine, difluoromethyl, and trifluoromethyl groups onto an aniline ring. One common method involves the bromination of 3-(difluoromethyl)-2-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents such as hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated compounds with enhanced biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-(Difluoromethyl)-2-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline

Uniqueness

4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various research applications. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with fewer fluorine atoms.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-3-1-2-4(15)6(8(12,13)14)5(3)7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYNFRIIEWUKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline
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4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline
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4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline
Reactant of Route 6
4-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline

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